molecular formula C28H32O15 B150294 Kakkalide CAS No. 58274-56-9

Kakkalide

Katalognummer B150294
CAS-Nummer: 58274-56-9
Molekulargewicht: 608.5 g/mol
InChI-Schlüssel: QTVAYNGFFDZGDR-CIJVEFAYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Kakkalide is an isoflavonoid that has been isolated from the flower of Pueraria thunbergiana . It is metabolized into irisolidone by human intestinal microflora . Kakkalide is known for its bioactivities including hepatoprotective, anti-inflammatory, and antihyperlipidemic activity .


Molecular Structure Analysis

Kakkalide has a molecular formula of C28H32O15 . Its average mass is 608.545 Da and its monoisotopic mass is 608.174133 Da .


Physical And Chemical Properties Analysis

Kakkalide has a density of 1.6±0.1 g/cm3, a boiling point of 902.0±65.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.3 mmHg at 25°C . Its molar refractivity is 141.9±0.4 cm3 .

Wissenschaftliche Forschungsanwendungen

Treatment of Inflammatory Diseases

Kakkalide has been found to be effective in treating inflammatory diseases . It can down-regulate the gene expression of cytokines and inhibit the production of pro-inflammatory cytokines . This makes it a potential therapeutic agent for various inflammatory conditions.

Prostaglandin E2 Production

Prostaglandin E2 (PGE2) plays a crucial role in inflammation and pain. Kakkalide has been shown to affect PGE2 production , which could have implications for pain management and treatment of inflammatory conditions.

Liver Complications

Kakkalide has been found to be beneficial in treating liver complications . This suggests that it could be used in the development of treatments for various liver diseases.

Gastric Injury

Research has indicated that Kakkalide can be effective in treating gastric injuries . This could make it a valuable component in the treatment of various gastrointestinal disorders.

Alcoholism

Kakkalide has shown potential in the treatment of alcoholism . This suggests that it could be used in the development of therapies for alcohol dependence.

Insulin-Resistant Endothelial Dysfunction

Kakkalide has been found to be effective in treating insulin-resistant endothelial dysfunction . This could have significant implications for the treatment of diabetes and other metabolic disorders.

Aldose Reductase Enzyme

Kakkalide has been found to affect the aldose reductase enzyme . This enzyme is implicated in the development of diabetic complications, suggesting that Kakkalide could be used in the treatment of these conditions.

Hyperlipidemia

Kakkalide has been found to be effective in treating hyperlipidemia , a condition characterized by abnormally elevated levels of lipids in the blood. This suggests that it could be used in the management of cardiovascular diseases.

Wirkmechanismus

Target of Action

Kakkalide, also known as irisolidone 7-xylosylglucoside, is an isoflavonoid found in Puerariae flos, Pueraria lobata, and Flos Puerariae . The primary targets of Kakkalide are Nuclear Factor-kappa B (NF-κB) and Lactate Dehydrogenase (LDH) . NF-κB is a transcription factor that regulates inflammatory responses, cellular proliferation, and cell adhesion . LDH is an enzyme involved in the conversion of lactate to pyruvate, a critical step in cellular respiration .

Mode of Action

Kakkalide and its metabolite, Irisolidone, inhibit the activation of NF-κB . They down-regulate the gene expression of cytokines such as Tumor Necrosis Factor alpha (TNF-α) and Interleukin-1 beta (IL-1β), and Cyclooxygenase-2 (COX-2) . These agents also inhibit the phosphorylation of IκB-α, a protein that inhibits NF-κB, and prevent the nuclear translocation of NF-κB .

Biochemical Pathways

The inhibition of NF-κB activation by Kakkalide and Irisolidone affects the inflammatory response pathway . This results in the reduction of pro-inflammatory cytokines, TNF-α and IL-1β, and inflammatory mediators, Nitric Oxide (NO) and Prostaglandin E2 (PGE2), in lipopolysaccharide (LPS)-stimulated peritoneal macrophages .

Pharmacokinetics

The metabolism of Kakkalide results in several metabolites, including Irisolidone . Over a 72-hour period, about 13.2% of Kakkalide is excreted as seven metabolites in urine . Irisolidone-7-O-glucuronide excretion in bile accounts for 3.8% of the dose, while Kakkalide and Irisolidone excretion in feces account for 2.1% and 0.7% of the dose, respectively . The extensive metabolism of Kakkalide may be one of the reasons for its low bioavailability .

Result of Action

Kakkalide has been shown to have a wide range of bioactivities in medicine . It is effective in inflammatory diseases, prostaglandin E2 production, liver complications, gastric injury, alcoholism, insulin-resistant endothelial dysfunction, aldose reductase enzyme, hyperlipidemia, estrogenic activity, and stroke .

Safety and Hazards

Kakkalide is considered toxic and can cause irritation to the skin and eyes . It is very toxic if swallowed and can cause serious damage to eyes . It is recommended to avoid inhalation and contact with skin, eyes, and clothing .

Zukünftige Richtungen

While Kakkalide has shown promising therapeutic benefits for the treatment of cardiovascular disorders including stroke and hyperlipidemia , more research is needed to fully understand its potential applications and mechanisms of action.

Eigenschaften

IUPAC Name

5-hydroxy-6-methoxy-3-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32O15/c1-37-12-5-3-11(4-6-12)13-8-39-15-7-16(26(38-2)22(33)18(15)19(13)30)42-28-25(36)23(34)21(32)17(43-28)10-41-27-24(35)20(31)14(29)9-40-27/h3-8,14,17,20-21,23-25,27-29,31-36H,9-10H2,1-2H3/t14-,17-,20+,21-,23+,24-,25-,27+,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTVAYNGFFDZGDR-CIJVEFAYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=CC(=C(C(=C3C2=O)O)OC)OC4C(C(C(C(O4)COC5C(C(C(CO5)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=COC3=CC(=C(C(=C3C2=O)O)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10207003
Record name Kakkalide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10207003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

608.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Kakkalide

CAS RN

58274-56-9
Record name Kakkalide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58274-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kakkalide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058274569
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Kakkalide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10207003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Kakkalide
Reactant of Route 2
Kakkalide
Reactant of Route 3
Kakkalide
Reactant of Route 4
Kakkalide
Reactant of Route 5
Kakkalide
Reactant of Route 6
Kakkalide

Q & A

ANone: While the precise mechanism of action for Kakkalide is still under investigation, research suggests several key interactions and downstream effects:

  • HMG-CoA Reductase Inhibition: Kakkalide, and more potently, its metabolite irisolidone, exhibit inhibitory activity against HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. [, ] This inhibition leads to a reduction in serum cholesterol and triglyceride levels. []
  • Anti-inflammatory Effects: Kakkalide and irisolidone demonstrate anti-inflammatory properties by inhibiting the NF-κB pathway, a key regulator of inflammatory responses. [] This inhibition leads to a decrease in the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-8. [, ]
  • Antioxidant Activity: Irisolidone, a metabolite of Kakkalide, exhibits antioxidant effects by scavenging reactive oxygen species (ROS) and enhancing the activity of antioxidant enzymes like superoxide dismutase (SOD). [, ] This protective effect helps mitigate oxidative stress and cellular damage.

A:

  • Spectroscopic Data: While specific spectroscopic data is not provided in the provided abstracts, research typically utilizes techniques like UV, IR, mass spectrometry, and NMR to elucidate the structure of Kakkalide and its metabolites. [, , ]

A: Studies on the pharmacokinetics of Kakkalide demonstrate that it undergoes extensive metabolism in rats, with urine being the primary route of elimination. [, ] The major metabolite identified in rat urine is irisolidone-7-O-glucuronide. [] While specific ADME (absorption, distribution, metabolism, excretion) data in humans is limited, research indicates that Kakkalide is metabolized by human intestinal microflora into irisolidone, which may be the primary bioactive form in vivo. [, , ] The pharmacodynamics of Kakkalide and irisolidone involve their interactions with targets such as HMG-CoA reductase and the NF-κB pathway, leading to their observed hypolipidemic and anti-inflammatory effects. [, ]

A:

  • In vitro: Irisolidone, the active metabolite of Kakkalide, has demonstrated efficacy in cell-based assays by protecting HepG2 cells from tert-butyl hydroperoxide (t-BHP)-induced cytotoxicity. [] It also inhibits IL-8 secretion and NF-κB activation in LPS-stimulated KATO III cells. []
  • In vivo: Oral administration of Kakkalide has shown protective effects in several animal models:
    • Ethanol-Induced Toxicity: Reduces mortality, serum aminotransferase activity (markers of liver injury), and blood ethanol levels in mice. [, ]
    • t-BHP-Induced Liver Injury: Significantly inhibits the increase in plasma alanine aminotransferase and aspartate aminotransferase activities in mice. []
    • Triton WR1339-Induced Hyperlipidemia: Oral and intraperitoneal administration of both Kakkalide and irisolidone significantly lower serum cholesterol and triglyceride levels in mice. []
    • High-Fat Diet-Induced Hyperlipidemia: Oral administration of both Kakkalide and irisolidone reduces serum cholesterol and triglyceride levels, as well as epididymal fat pad weight in mice. []
    • Ethanol-Induced Gastric Injury: Both Kakkalide and irisolidone, especially the latter, decrease the area of gastric lesions, suppress myeloperoxidase activity, CXCL4 secretion, and NF-κB activation in mice. []

ANone: Various analytical techniques are employed in the research on Kakkalide:

  • HPLC (High-Performance Liquid Chromatography): Used for separation, identification, and quantification of Kakkalide in various matrices, including plant material and biological samples. [, , , , ]
  • UV (Ultraviolet) Spectroscopy: Employed for the detection and quantification of Kakkalide based on its UV absorbance properties. [, ]
  • LC/MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): Utilized for the identification and structural characterization of Kakkalide and its metabolites. [, ]
  • UPLC-LTQ-Orbitrap-MS/MS (Ultra-Performance Liquid Chromatography-Linear Trap Quadrupole-Orbitrap Mass Spectrometry): Applied for a comprehensive analysis of the chemical constituents in extracts containing Kakkalide. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.